

15-Keto Bimatoprost chemical structure and properties

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Compound of Interest

Compound Name: 15-Keto Bimatoprost

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An In-Depth Technical Guide to 15-Keto Bimatoprost

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **15-Keto Bimatoprost**. It is intended for researchers, scientists, and professionals in the field of drug development and ophthalmic research.

Chemical Structure and Properties

15-Keto Bimatoprost is a structural analog of prostaglandin F2 α and a primary metabolite of Bimatoprost, an ocular hypotensive agent.^[1] The key structural feature of **15-Keto Bimatoprost** is the oxidation of the hydroxyl group at the C-15 position to a ketone.^{[1][2]} This modification significantly influences its chemical and biological properties.

Chemical Structure:

(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide

Table 1: Chemical and Physical Properties of **15-Keto Bimatoprost**

Property	Value	Source(s)
IUPAC Name	(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide	[3]
Synonyms	15-keto-Bimatoprost, 17-phenyl trinor PGF2α ethyl amide	[2]
CAS Number	1163135-96-3	[3]
Molecular Formula	C25H35NO4	[3]
Molecular Weight	413.55 g/mol	[3]
Appearance	Off-white to light yellow solid	MedChemExpress
Purity	>95% (HPLC)	[3]
Storage Temperature	-20°C	[3]

Table 2: Solubility Data of **15-Keto Bimatoprost**

Solvent	Solubility	Source(s)
Ethanol	≥ 10 mg/mL	MedChemExpress
DMF	≥ 2.5 mg/mL	MedChemExpress
DMSO	≥ 2 mg/mL	MedChemExpress
PBS (pH 7.2)	~0.5 mg/mL	[2]

Biological Activity and Mechanism of Action

15-Keto Bimatoprost is recognized as a metabolite of Bimatoprost and is studied for its effects on intraocular pressure (IOP).[1] While it is structurally similar to its parent compound, the

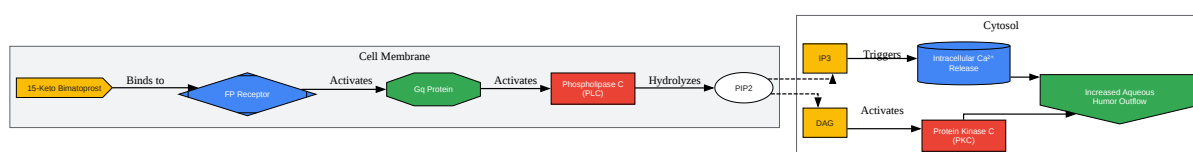
presence of the keto group at the C-15 position reduces its binding affinity to the prostaglandin F (FP) receptor and, consequently, its potency in lowering IOP compared to Bimatoprost.[1]

Interaction with the Prostaglandin F Receptor

The primary mechanism of action for Bimatoprost and its analogs involves the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[4]

Signaling Pathway

Upon binding of an agonist like Bimatoprost (and to a lesser extent, **15-Keto Bimatoprost**), the FP receptor couples to Gq proteins.[6][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). [5][8] These signaling events ultimately lead to the physiological response of increased aqueous humor outflow.



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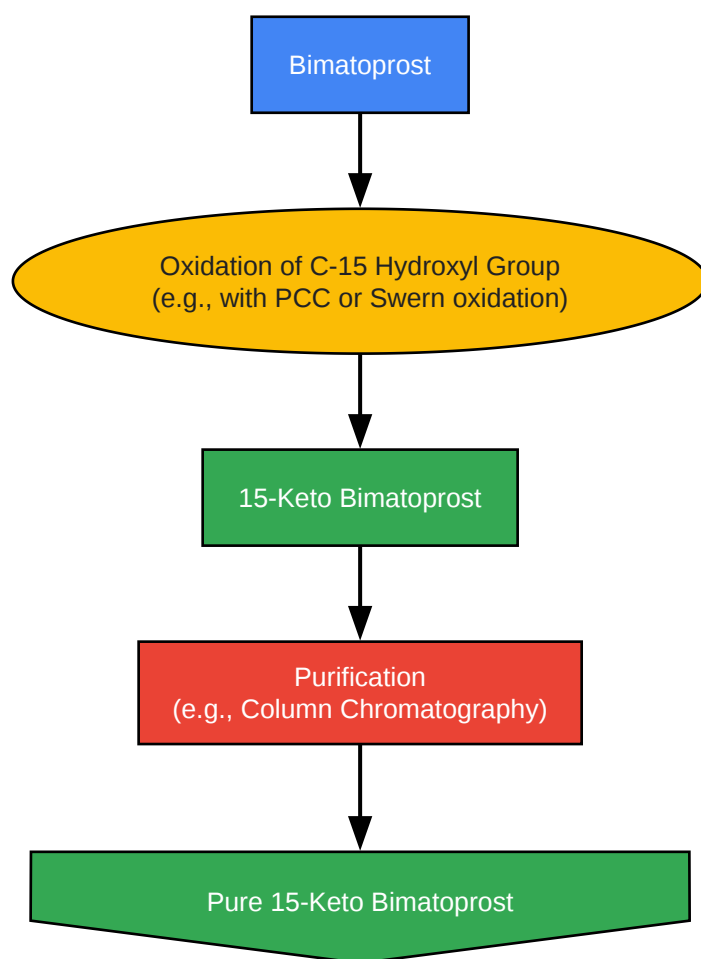
Figure 1. Prostaglandin F Receptor Signaling Pathway.

Experimental Protocols

This section outlines the general methodologies for the synthesis, analysis, and biological evaluation of **15-Keto Bimatoprost**.

Synthesis

The synthesis of **15-Keto Bimatoprost** can be achieved through the oxidation of the C-15 hydroxyl group of Bimatoprost. A general synthetic workflow is depicted below.



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Figure 2. General Synthetic Workflow for **15-Keto Bimatoprost**.

Protocol Outline:

- Dissolution: Dissolve Bimatoprost in a suitable organic solvent (e.g., dichloromethane).

- Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, to selectively oxidize the secondary alcohol at the C-15 position to a ketone.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.
- Purification: Purify the crude product using column chromatography on silica gel to obtain pure **15-Keto Bimatoprost**.
- Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like formic acid or phosphoric acid).
- Detection: UV detection at a wavelength of approximately 234 nm.^[2]
- Purpose: To determine the purity of **15-Keto Bimatoprost** and to monitor the progress of synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- System: A liquid chromatograph coupled to a tandem mass spectrometer.
- Ionization: Electrospray ionization (ESI) is commonly used.

- Detection: Multiple reaction monitoring (MRM) for sensitive and selective quantification.
- Purpose: For the quantification of **15-Keto Bimatoprost** in biological matrices, such as plasma or aqueous humor, in pharmacokinetic studies.

Biological Assays

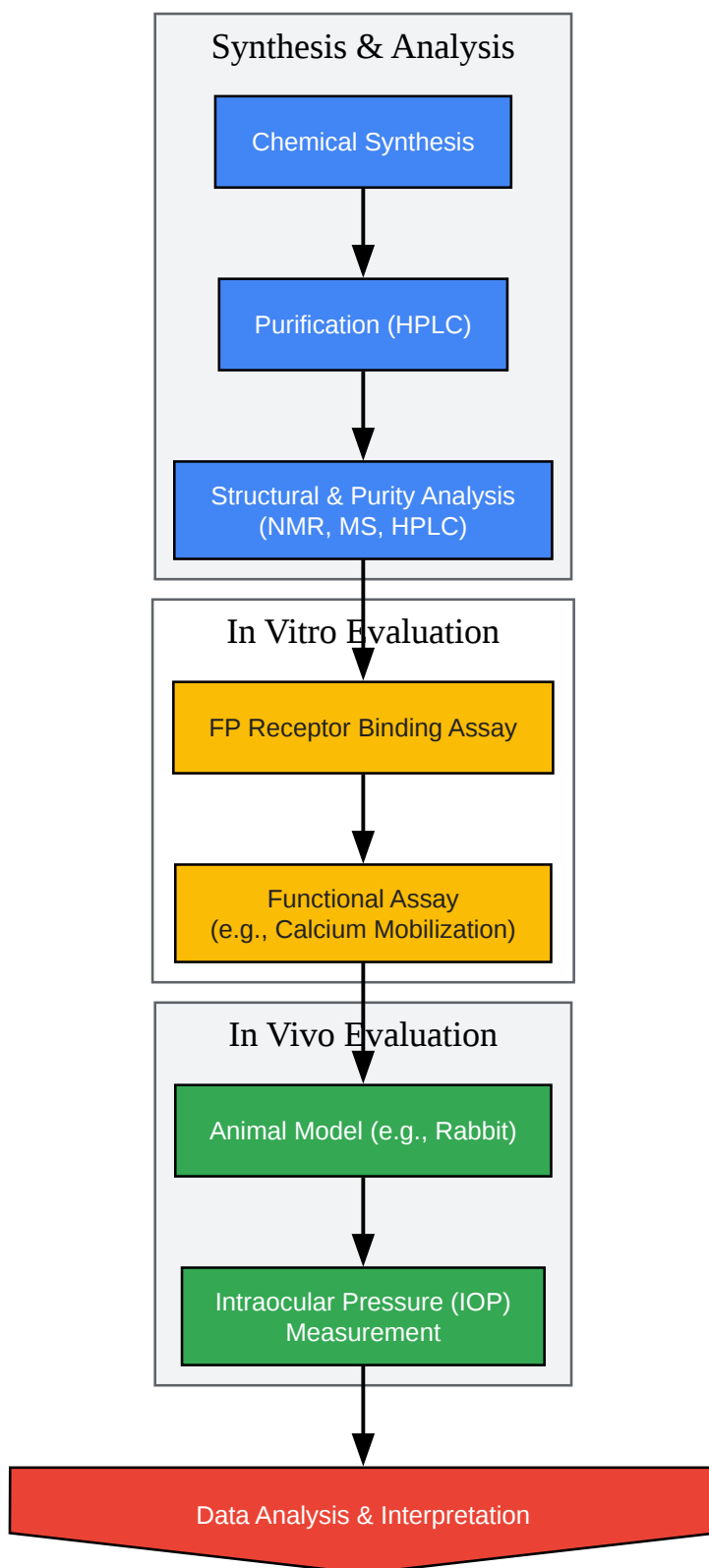
Receptor Binding Assay:

- Objective: To determine the binding affinity of **15-Keto Bimatoprost** to the FP receptor.
- Methodology: A competitive radioligand binding assay is typically employed.
- Materials:
 - Cell membranes expressing the human FP receptor.
 - Radioligand: [3H]-Prostaglandin F2 α .[\[9\]](#)
 - Test compound: **15-Keto Bimatoprost** at various concentrations.
 - Assay buffer and wash buffer.
- Procedure:
 - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **15-Keto Bimatoprost**.
 - After reaching equilibrium, separate the bound and free radioligand by filtration.
 - Quantify the radioactivity of the bound ligand using liquid scintillation counting.
 - Calculate the K_i value for **15-Keto Bimatoprost** to determine its binding affinity.

In Vivo Intraocular Pressure (IOP) Measurement:

- Objective: To evaluate the effect of **15-Keto Bimatoprost** on intraocular pressure in an animal model.

- Animal Model: Rabbits are a commonly used model for IOP studies.[\[10\]](#)[\[11\]](#)
- Procedure:
 - Acclimatize the animals and obtain baseline IOP measurements using a tonometer.
 - Administer a topical ocular dose of **15-Keto Bimatoprost** solution to one eye and a vehicle control to the contralateral eye.
 - Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
 - Analyze the data to determine the time course and magnitude of the IOP-lowering effect of **15-Keto Bimatoprost**.



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Figure 3. General Experimental Workflow for **15-Keto Bimatoprost** Evaluation.

Conclusion

15-Keto Bimatoprost, as a primary metabolite of Bimatoprost, plays a significant role in understanding the structure-activity relationship of prostaglandin analogs. Its reduced affinity for the FP receptor highlights the importance of the C-15 hydroxyl group for potent biological activity. This technical guide provides foundational information for researchers engaged in the study of glaucoma, ocular pharmacology, and the development of novel prostaglandin-based therapeutics. Further research into the specific pharmacological profile of **15-Keto Bimatoprost** will continue to enhance our understanding of its role in ocular physiology.

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